molecular formula C10H13N5O2 B8780036 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one CAS No. 125962-37-0

2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one

Cat. No.: B8780036
CAS No.: 125962-37-0
M. Wt: 235.24 g/mol
InChI Key: UMHYNECKSWGZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one: is a synthetic purine derivative. This compound is structurally related to nucleosides and nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. The unique structure of this compound, featuring a cyclobutyl ring with a hydroxymethyl group, makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as purine derivatives and cyclobutyl intermediates.

    Cyclobutyl Ring Formation: The cyclobutyl ring is introduced through a cyclization reaction, often involving a cyclobutyl halide and a suitable nucleophile.

    Hydroxymethyl Group Introduction: The hydroxymethyl group is introduced via a hydroxylation reaction, typically using reagents like sodium borohydride or hydrogen peroxide.

    Purine Ring Functionalization: The purine ring is functionalized through a series of substitution reactions, introducing the amino group at the 2-position and the cyclobutyl group at the 9-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dehydroxylated derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a nucleoside analog. Nucleoside analogs are often used as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to natural nucleosides makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA and RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.

    Ganciclovir: A nucleoside analog used to treat cytomegalovirus infections.

    Zidovudine: A nucleoside analog used to treat HIV infections.

Uniqueness

2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one is unique due to its cyclobutyl ring structure, which is not commonly found in other nucleoside analogs. This structural feature may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

CAS No.

125962-37-0

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

2-amino-9-[3-(hydroxymethyl)cyclobutyl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O2/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-1-5(2-6)3-16/h4-6,16H,1-3H2,(H3,11,13,14,17)

InChI Key

UMHYNECKSWGZMS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N2C=NC3=C2N=C(NC3=O)N)CO

Origin of Product

United States

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